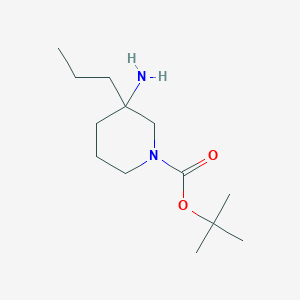

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It has a molecular weight of 242.36 . The compound is typically stored at room temperature in an inert atmosphere and away from light .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butanesulfinamide, are valuable intermediates for creating a wide array of highly enantioenriched amines. This methodology facilitates the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the versatility of this compound derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

Multicomponent Reactions

This compound is instrumental in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This process leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Qiu, Wang, & Zhu, 2017).

Synthesis of Substituted Derivatives

The compound finds use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These reactions highlight the compound's flexibility in generating variously substituted piperidine derivatives, which are valuable in medicinal chemistry and synthetic organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Ecofriendly Ester Sources

In green chemistry applications, this compound derivatives serve as ecofriendly ester sources in metal-free C3-alkoxycarbonylation reactions. These methods exemplify the compound's role in sustainable chemistry practices, offering efficient pathways to quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Enantioselective Fluorescence Sensing

The derivatives of this compound have been used in enantioselective fluorescence sensing. This application demonstrates the compound's potential in analytical chemistry for the sensitive and selective detection of chiral amino alcohols, underscoring its importance in both synthetic and analytical realms (Liu, Pestano, & Wolf, 2008).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-propylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTDOXYMVKZLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)

![2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid](/img/structure/B2595824.png)

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)